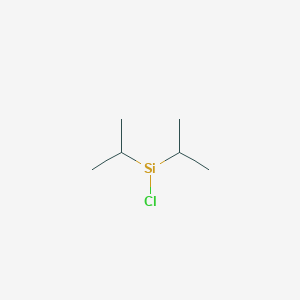

Chlorodiisopropylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

InChI |

InChI=1S/C6H14ClSi/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSUJBNDAWQLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883814 | |

| Record name | Silane, chlorobis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227-29-4 | |

| Record name | Chlorodiisopropylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorobis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorobis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloro-di(propan-2-yl)silicon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIISOPROPYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVG177547J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Chlorodiisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of chlorodiisopropylsilane, a valuable reagent in organic synthesis, particularly in the formation of silyl (B83357) ethers and other silicon-containing compounds. This document details established synthetic protocols, physical properties, and spectroscopic data essential for its identification and utilization in research and development.

Synthesis of this compound

This compound is primarily synthesized via the Grignard reaction, involving the reaction of a Grignard reagent with a silicon halide. An alternative industrial method involves the direct reaction of elemental silicon with isopropyl chloride.

Grignard Reaction Method

The most common laboratory-scale synthesis involves the reaction of trichlorosilane (B8805176) with isopropylmagnesium chloride.[1] This method allows for a controlled reaction to yield the desired product.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below, based on established patent literature.[1]

Materials:

-

Magnesium turnings

-

2-Chloropropane (B107684) (Isopropyl chloride)

-

Trichlorosilane

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous n-hexane

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Constant-pressure dropping funnel

Procedure:

-

Grignard Reagent Formation:

-

Under a nitrogen atmosphere, charge the four-neck flask with magnesium turnings and a portion of anhydrous THF.

-

Heat the mixture to 40-65 °C to initiate the reaction.

-

Slowly add a solution of 2-chloropropane in anhydrous THF dropwise while maintaining the temperature between 40-65 °C.

-

After the addition is complete, continue stirring at 40-65 °C for 0.5-3.0 hours to ensure the complete formation of isopropylmagnesium chloride.[1]

-

-

Reaction with Trichlorosilane:

-

Cool the Grignard reagent solution to a temperature between -30 °C and -10 °C.[1]

-

Slowly add a solution of trichlorosilane in anhydrous n-hexane dropwise. This reaction is highly exothermic, and a large amount of white precipitate (magnesium chloride) will form. Careful temperature control is critical.[1]

-

After the addition is complete, allow the reaction mixture to stir for an additional 0.5-3.0 hours.[1]

-

-

Work-up and Purification:

-

Perform suction filtration to remove the precipitated magnesium chloride.

-

Wash the filter cake with n-hexane.

-

Combine the filtrates and concentrate them to remove the majority of the solvent.

-

The crude product is then purified by fractional distillation, collecting the fraction at 110-140 °C to obtain this compound.[1]

-

Quantitative Data for Grignard Synthesis:

| Parameter | Value | Reference |

| Reactants | ||

| Magnesium to 2-Chloropropane Molar Ratio | 1 : 1-2 | [2] |

| Trichlorosilane to Magnesium Molar Ratio | 1 : 2-3 | [2] |

| Reaction Conditions | ||

| Grignard Formation Temperature | 40-65 °C | [1][2] |

| Reaction with Trichlorosilane Temperature | -30 to -10 °C | [1] |

| Solvent | Tetrahydrofuran (THF), n-hexane | [1][2] |

| Product | ||

| Yield | 50-75% | [1][2] |

| Purity | 95.0-99.0% | [2] |

Direct Reaction Method

An alternative synthesis route is the direct reaction of elemental silicon with a gaseous mixture of isopropyl chloride and hydrogen chloride in the presence of a copper catalyst.[2][3] This method is more suited for industrial-scale production.

Reaction Scheme:

This process typically yields a mixture of products, including isopropyldichlorosilane and isopropyltrichlorosilane, requiring careful control of reaction conditions to maximize the yield of the desired this compound.[2][3]

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₅ClSi |

| Molecular Weight | 150.72 g/mol |

| Boiling Point | 137 °C |

| 58-60 °C at 50 mmHg | |

| Density | 0.883 g/mL at 25 °C |

| Refractive Index | n20/D 1.429 |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl protons and the silicon-hydride proton.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine and methyl carbons of the isopropyl groups.

Note: While specific chemical shift values from open literature are limited, spectral data for this compound is available in commercial databases such as SpectraBase.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the Si-H and C-H bonds.

Note: Authentic IR spectra are referenced by chemical suppliers, and data is available in databases like SpectraBase.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions resulting from the loss of isopropyl and chloride groups.

Key m/z Peaks: [4]

-

Top Peak: 79

-

2nd Highest: 106

-

3rd Highest: 107

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

References

- 1. CN103588805A - Synthetic method of diisopropyl chlorosilane - Google Patents [patents.google.com]

- 2. DSpace at KIST: Synthesis of isopropyldichlorosilane by direct process [pubs.kist.re.kr]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H14ClSi | CID 6365034 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of Chlorodiisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodiisopropylsilane (CDIPS) is a versatile organosilane reagent frequently employed in organic synthesis, particularly as a protecting group for alcohols. Its unique steric and electronic properties, conferred by the two isopropyl groups and the reactive silicon-chlorine bond, make it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. An in-depth understanding of its physical properties is paramount for its safe handling, effective use in chemical reactions, and the development of robust and scalable synthetic processes. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and essential safety and handling information.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These values have been compiled from various sources and represent the most current and reliable data available.

| Property | Value | Units | Notes |

| Molecular Formula | C₆H₁₅ClSi | ||

| Molecular Weight | 150.72 | g/mol | |

| Appearance | Colorless liquid | ||

| Density | 0.883 | g/mL at 25 °C | |

| Boiling Point | 58 - 60 | °C | at 50 mmHg |

| 143 | °C | at 760 mmHg (estimated) | |

| Refractive Index (n_D²⁰) | 1.429 | ||

| Flash Point | 38 | °C | (closed cup) |

Solubility Profile

This compound is a nonpolar compound and, as such, exhibits good solubility in a range of common aprotic organic solvents. It is crucial to use anhydrous solvents, as this compound readily reacts with water and other protic solvents.

| Solvent | Solubility |

| Hexane | Soluble |

| Toluene | Soluble |

| Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Dichloromethane | Soluble |

| Acetone (B3395972) | Reacts |

| Ethanol | Reacts |

| Water | Reacts Violently |

Reactivity and Stability

This compound is a reactive compound, primarily due to the polar Si-Cl bond. It is highly sensitive to moisture and will readily hydrolyze in the presence of water to form diisopropylsilanol, which can further condense to form disiloxanes. It will also react with other protic solvents such as alcohols and amines. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be conducted by trained laboratory personnel and take into account the compound's reactive and hazardous nature.

Determination of Boiling Point under Reduced Pressure

Objective: To accurately measure the boiling point of this compound at a reduced pressure.

Apparatus:

-

Schlenk line or vacuum manifold with a pressure gauge (manometer)

-

Heating mantle with a stirrer

-

Round-bottom flask (e.g., 25 mL)

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Calibrated thermometer (-10 to 200 °C)

-

Vacuum pump

-

Inert gas source (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of inert gas.

-

Sample Handling: Under a positive pressure of inert gas, transfer approximately 5-10 mL of this compound into the round-bottom flask. Add a small, inert boiling chip or a magnetic stir bar.

-

System Inerting: Connect the apparatus to the Schlenk line. Evacuate the system and backfill with inert gas three times to ensure an inert atmosphere.

-

Pressure Adjustment: With the inert gas supply closed, slowly open the connection to the vacuum pump. Carefully adjust the pressure to the desired value (e.g., 50 mmHg) using a needle valve or a similar control, monitoring the pressure with the manometer.

-

Heating and Distillation: Begin stirring the liquid and gradually heat the flask using the heating mantle.

-

Boiling Point Measurement: Observe the temperature on the thermometer. The boiling point is the temperature at which the liquid is vigorously boiling and a steady stream of condensate is observed on the thermometer bulb and in the condenser. Record the stable temperature reading and the corresponding pressure.

-

Shutdown: Once the measurement is complete, remove the heating mantle and allow the apparatus to cool to room temperature under vacuum. Then, slowly introduce inert gas to bring the system back to atmospheric pressure before disconnecting the apparatus.

Determination of Density using a Pycnometer

Objective: To determine the density of this compound at a specific temperature using a calibrated pycnometer.

Apparatus:

-

Pycnometer (Gay-Lussac type, e.g., 10 mL) with a ground-glass stopper

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature water bath

-

Inert gas source (Nitrogen or Argon)

-

Glove box or Schlenk line for handling the sample

Procedure:

-

Pycnometer Calibration:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).

-

Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Insert the stopper, allowing excess water to escape through the capillary.

-

Dry the exterior of the pycnometer and weigh it (m₂).

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measured temperature: V = (m₂ - m₁) / ρ_water.

-

-

Density Measurement of this compound:

-

Thoroughly dry the calibrated pycnometer.

-

Inside a glove box or under a positive pressure of inert gas, fill the pycnometer with this compound.

-

Stopper the pycnometer, allowing the excess liquid to emerge.

-

Place the filled pycnometer in the constant temperature water bath (e.g., 25 °C) for at least 30 minutes to reach thermal equilibrium.

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it on the analytical balance (m₃).

-

-

Calculation:

-

The density of this compound (ρ_CDIPS) is calculated as follows: ρ_CDIPS = (m₃ - m₁) / V.

-

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of this compound.

Apparatus:

-

Abbe refractometer with a temperature-controlled prism

-

Constant temperature circulating bath

-

Light source (typically a sodium lamp, 589 nm)

-

Syringe and needle for sample application

-

Dry, lint-free tissues

-

Anhydrous isopropanol (B130326) or acetone for cleaning

Procedure:

-

Instrument Calibration: Calibrate the refractometer according to the manufacturer's instructions, typically using a standard of known refractive index (e.g., distilled water).

-

Temperature Control: Set the circulating bath to the desired temperature (e.g., 20 °C) and allow the refractometer prisms to equilibrate.

-

Sample Application: Open the prism assembly. Using a syringe, apply a few drops of this compound to the surface of the lower prism. Handle the sample under an inert atmosphere as much as possible to minimize exposure to moisture.

-

Measurement: Close the prism assembly. Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus. Rotate the measurement knob until the dividing line is centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Immediately after the measurement, open the prisms and clean them thoroughly with a soft tissue moistened with an anhydrous solvent (e.g., isopropanol), followed by a dry tissue.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum of this compound is expected to show a multiplet for the methine protons (CH) of the isopropyl groups and a doublet for the methyl protons (CH₃) of the isopropyl groups. A singlet for the Si-H proton will also be present.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show two distinct signals corresponding to the methine and methyl carbons of the isopropyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands. A strong band corresponding to the Si-H stretch is expected around 2100-2200 cm⁻¹. C-H stretching and bending vibrations from the isopropyl groups will also be prominent.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of characterizing the physical properties of this compound, emphasizing the importance of starting with a pure sample and the interrelation of different physical measurements.

Caption: Workflow for the determination of physical properties of this compound.

Safety and Handling

This compound is a flammable and corrosive liquid. It reacts with water to release toxic gas.[1] All handling should be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] The compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as water, acids, bases, and oxidizing agents.[3]

This technical guide provides a comprehensive overview of the physical properties of this compound, along with detailed experimental protocols and safety information. Adherence to these guidelines will ensure the safe and effective use of this important reagent in research and development.

References

An In-depth Technical Guide to Chlorodiisopropylsilane (CAS: 2227-29-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodiisopropylsilane, with the CAS number 2227-29-4, is a versatile organosilicon compound widely utilized in organic synthesis and materials science.[1][2] Its chemical formula is C₆H₁₅ClSi, and it is also known by its synonym, Diisopropylchlorosilane.[1][3] This colorless liquid is particularly valued for its role as a protecting group for alcohols, a reagent in hydrosilylation reactions, and a key component in stereoselective synthesis, making it a valuable tool for researchers in drug development and complex molecule synthesis.[2] The steric bulk provided by the two isopropyl groups offers enhanced selectivity in many chemical transformations.[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2227-29-4 | [1][2][4] |

| Molecular Formula | C₆H₁₅ClSi | [1][3] |

| Molecular Weight | 150.72 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.883 g/mL at 25 °C | [1][2][4] |

| Boiling Point | 58 - 60 °C at 50 mmHg; 143 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.429 (lit.) | [1][2][4] |

| Flash Point | 38 °C (100.4 °F) - closed cup | [2][4] |

| Purity | ≥ 97% (GC) | [1] |

| Solubility | Generally soluble in organic solvents; reacts with water, alcohols, and ammonia. | [3][5] |

Safety Information

This compound is a flammable and corrosive liquid that requires careful handling.[4][6][7] It is classified as a Flammable Liquid, Category 3, and Skin Corrosion, Category 1B.[4] The compound is sensitive to moisture and will react with water, liberating toxic gas.[2][8]

Hazard Statements:

-

H290: May be corrosive to metals.[6]

Precautionary Measures:

-

Handle under an inert atmosphere and protect from moisture.[8]

-

Wear protective gloves, clothing, eye, and face protection.[6][7]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[7]

-

Store in a cool, well-ventilated place.[7]

Key Applications and Experimental Protocols

This compound is a valuable reagent in several key synthetic transformations, including the protection of alcohols, hydrosilylation of alkenes, and the diastereoselective reduction of β-hydroxy ketones.

Protection of Alcohols

The diisopropylsilyl group serves as a robust protecting group for alcohols, offering stability under a range of reaction conditions. The protection reaction typically proceeds via a nucleophilic substitution at the silicon atom.

Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol

-

To a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base such as imidazole (1.5 equivalents) or pyridine (B92270) (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diisopropylsilyl ether.

Hydrosilylation Reactions

Hydrosilylation involves the addition of a Si-H bond across a double or triple bond. This compound can be used in intramolecular hydrosilylations, which are particularly useful for the synthesis of cyclic compounds.

References

- 1. youtube.com [youtube.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silylation of Alcohols Employed in Templating Protocols - Gelest [technical.gelest.com]

- 5. General Silylation Procedures - Gelest [technical.gelest.com]

- 6. mdpi.com [mdpi.com]

- 7. ris.utwente.nl [ris.utwente.nl]

- 8. researchgate.net [researchgate.net]

- 9. dspace.mit.edu [dspace.mit.edu]

Spectroscopic Characterization of Chlorodiisopropylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for chlorodiisopropylsilane, a versatile organosilane reagent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.5 - 4.7 | Nonet (septet of septets) | 1H | ~3 | Si-H |

| ~1.2 - 1.4 | Septet | 2H | ~7 | -CH(CH₃)₂ |

| ~1.1 | Doublet | 12H | ~7 | -CH(CH₃ )₂ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~17 | -CH(C H₃)₂ |

| ~12 | -C H(CH₃)₂ |

²⁹Si NMR (Silicon-29 NMR)

| Chemical Shift (δ) ppm | Notes |

| +10 to +30 | The chemical shift is sensitive to solvent and concentration. A broad signal may be observed due to coupling with chlorine and protons. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (sp³) |

| ~2150 | Strong | Si-H stretch |

| ~1465 | Medium | C-H bend (CH₃) |

| ~1385 | Medium | C-H bend (CH₃) |

| ~880 | Strong | Si-C stretch |

| ~800 | Strong | Si-Cl stretch |

Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Fragmentation

| m/z | Predicted Fragment Ion | Notes |

| 150/152 | [(CH₃)₂CH]₂SiHCl⁺ | Molecular ion (M⁺), showing isotopic pattern for one chlorine atom. |

| 135/137 | [(CH₃)₂CH]₂SiCl⁺ | Loss of a hydrogen radical. |

| 107 | [(CH₃)₂CH]₂SiH⁺ | Loss of a chlorine radical. |

| 93/95 | (CH₃)₂CHSiHCl⁺ | Loss of a propyl group. |

| 73 | (CH₃)₂CHSi⁺ | Loss of a chlorine and an isopropyl group. |

| 63/65 | SiHCl⁺ | Loss of two isopropyl groups. |

| 43 | (CH₃)₂CH⁺ | Isopropyl cation, likely the base peak. |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (Moisture-Sensitive Compound)

-

Solvent Selection: Use a dry, deuterated solvent appropriate for the compound's solubility (e.g., chloroform-d, CDCl₃). Ensure the solvent is stored over molecular sieves to minimize water content.

-

Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon).

-

Sample Weighing: In the inert atmosphere, accurately weigh 10-20 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.

-

Transfer to NMR Tube: Using a clean, dry pipette or syringe, transfer the solution into a clean, oven-dried 5 mm NMR tube.

-

Sealing: Cap the NMR tube securely with a tight-fitting cap to prevent atmospheric moisture contamination. For highly sensitive samples, flame-sealing the NMR tube may be necessary.

¹H, ¹³C, and ²⁹Si NMR Acquisition

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to achieve optimal magnetic field homogeneity.

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

-

²⁹Si NMR: Acquire the silicon spectrum using a proton-decoupled pulse sequence. A very wide spectral width (e.g., -100 to +50 ppm) should be used. Due to the low sensitivity and negative nuclear Overhauser effect (NOE) of ²⁹Si, inverse-gated decoupling and a longer relaxation delay (e.g., 10-30 seconds) are recommended to obtain quantitative results. A significant number of scans will be required.

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication), Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method for Liquids

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable dry solvent (e.g., hexane (B92381) or isopropanol) and a soft, lint-free tissue.

Mass Spectrometry (MS)

Electron Ionization (EI) Method

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. If using a GC, a dilute solution in a volatile, dry solvent (e.g., hexane) should be prepared.

-

Ionization: Ionize the sample in the gas phase using a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting fragment ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the fragmentation pattern to identify the molecular ion and characteristic fragment ions. Pay attention to the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Visualizations

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

An In-depth Technical Guide to the Reaction of Chlorodiisopropylsilane with Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between chlorodiisopropylsilane and primary alcohols, a fundamental transformation in organic synthesis for the protection of hydroxyl groups. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and development, particularly in the context of drug development where selective protection of functional groups is paramount.

Introduction

The protection of alcohols as silyl (B83357) ethers is a cornerstone of modern organic synthesis. Silyl ethers offer a versatile means of masking the reactivity of hydroxyl groups under a wide range of reaction conditions, and they can be readily cleaved when the protection is no longer needed. Among the various silylating agents, this compound offers a balance of reactivity and stability, making the resulting diisopropylsilyl (DIPS) ethers valuable protecting groups. This guide focuses on the reaction of this compound specifically with primary alcohols, which are generally more reactive and less sterically hindered than secondary or tertiary alcohols.

Reaction Mechanism

The reaction of this compound with a primary alcohol typically proceeds via a nucleophilic substitution at the silicon center. The reaction is commonly catalyzed by a base, such as imidazole (B134444), which plays a dual role. First, it can act as a base to deprotonate the alcohol, increasing its nucleophilicity. More importantly, imidazole can act as a nucleophilic catalyst by attacking the this compound to form a highly reactive silylimidazolium intermediate. This intermediate is then readily attacked by the primary alcohol to form the desired diisopropylsilyl ether and regenerate the imidazole catalyst. The released hydrogen chloride is scavenged by a stoichiometric amount of base present in the reaction mixture.

Caption: Imidazole-catalyzed silylation of a primary alcohol.

Experimental Protocols

The following is a general experimental protocol for the silylation of a primary alcohol with this compound. The specific conditions, such as reaction time and temperature, may need to be optimized for different substrates.

General Procedure for the Silylation of a Primary Alcohol

Materials:

-

Primary alcohol

-

This compound (1.1 - 1.5 equivalents)

-

Imidazole (2.0 - 2.5 equivalents)

-

Anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica (B1680970) gel for chromatography)

Caption: General experimental workflow for silylation.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and imidazole (2.2 eq.).

-

Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.5 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.2 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (B1210297) (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure diisopropylsilyl ether.

Quantitative Data

The reaction of this compound with primary alcohols is generally high-yielding. The following table summarizes typical reaction conditions and yields for the silylation of various primary alcohols.

| Primary Alcohol | Equivalents of i-Pr2SiHCl | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Propanol | 1.2 | Imidazole (2.2) | DCM | 25 | 2 | >95 |

| 1-Butanol | 1.2 | Imidazole (2.2) | DCM | 25 | 2 | >95 |

| 1-Hexanol | 1.2 | Imidazole (2.2) | DCM | 25 | 3 | >95 |

| Benzyl alcohol | 1.2 | Imidazole (2.2) | DCM | 25 | 1 | >98 |

| 3-Phenyl-1-propanol | 1.2 | Imidazole (2.2) | DCM | 25 | 2.5 | >95 |

Note: The yields are typically high for unhindered primary alcohols. Reaction times may vary depending on the substrate's steric and electronic properties.

Characterization Data

The formation of the diisopropylsilyl ether can be confirmed by standard spectroscopic techniques.

| Spectroscopic Method | Characteristic Features |

| ¹H NMR | Disappearance of the alcohol O-H proton signal. Appearance of a multiplet for the Si-H proton around 3.8-4.2 ppm. Appearance of a multiplet for the Si-CH(CH₃)₂ protons around 1.0-1.2 ppm. The protons on the carbon adjacent to the oxygen (R-CH₂-O) are shifted downfield to approximately 3.6-3.8 ppm. |

| ¹³C NMR | The carbon atom attached to the oxygen (R-CH₂-O) typically appears in the range of 60-70 ppm. The isopropyl methine carbons (Si-CH(CH₃)₂) appear around 12-15 ppm, and the isopropyl methyl carbons (Si-CH(CH₃)₂) appear around 17-19 ppm. |

| FTIR | Disappearance of the broad O-H stretching band of the alcohol (typically around 3200-3600 cm⁻¹). Appearance of a Si-H stretching band around 2100-2200 cm⁻¹. Strong C-O-Si stretching vibrations in the 1050-1150 cm⁻¹ region. |

Conclusion

The reaction of this compound with primary alcohols is a reliable and high-yielding method for the protection of hydroxyl groups. The use of imidazole as a catalyst provides a mild and efficient protocol that is applicable to a wide range of primary alcohols. The resulting diisopropylsilyl ethers are stable under many common reaction conditions and can be deprotected when necessary, making them a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides the essential information for researchers and drug development professionals to successfully implement this important synthetic transformation.

An In-depth Technical Guide to the Mechanism of Silylation with Chlorodiisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

Silylation is a cornerstone chemical process for the protection of protic functional groups, such as alcohols, amines, and carboxylic acids.[1] The introduction of a silyl (B83357) group, like the diisopropylsilyl group, can temporarily mask the reactivity of these functionalities, allowing for selective chemical transformations elsewhere in the molecule.[2] Chlorodiisopropylsilane ([(CH₃)₂CH]₂SiHCl) is a valuable silylating agent, offering a unique balance of reactivity and stability due to the steric hindrance provided by its two isopropyl substituents.[3] This guide provides a comprehensive exploration of the core mechanism of silylation using this compound, detailed experimental protocols, and relevant quantitative data to aid researchers in its practical application.

Core Mechanism of Silylation

The silylation of a protic nucleophile (e.g., an alcohol, R-OH) with this compound proceeds via a nucleophilic substitution reaction at the electrophilic silicon center.[4][5] The reaction is typically facilitated by a base to enhance the nucleophilicity of the substrate and to neutralize the hydrochloric acid (HCl) byproduct.[4][6]

Key Steps:

-

Activation of the Nucleophile: A base (e.g., triethylamine, imidazole) deprotonates the alcohol, forming a more potent nucleophile, the alkoxide (R-O⁻).[1][5]

-

Nucleophilic Attack: The alkoxide attacks the electron-deficient silicon atom of this compound.

-

Transition State/Intermediate: Unlike SN2 reactions at carbon, nucleophilic substitution at silicon (SN2@Si) can proceed through a more stable, transient pentacoordinate intermediate.[4] This is attributed to the larger size of the silicon atom and the availability of its d-orbitals.[4]

-

Leaving Group Departure: The chloride ion is displaced, and the Si-O bond is formed, yielding the diisopropylsilyl ether (R-OSiH(iPr)₂).

-

Acid Scavenging: The base scavenges the HCl generated during the reaction, forming a salt (e.g., triethylammonium (B8662869) chloride).[6]

References

Chlorodiisopropylsilane: A Comprehensive Technical Guide for Silylating Agent Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Among the myriad of choices for the protection of hydroxyl and other protic functional groups, silyl (B83357) ethers have emerged as a versatile and widely employed strategy.[1] Their popularity stems from their ease of formation, tunable stability, and mild cleavage conditions.[1][2] Chlorodiisopropylsilane ((i-Pr)₂SiHCl) is a valuable silylating agent that offers a unique balance of steric hindrance and reactivity, positioning it as a useful tool in multi-step synthetic campaigns. This technical guide provides an in-depth overview of this compound, encompassing its properties, applications, and detailed experimental protocols for its use as a silylating agent.

Properties of this compound

This compound is a colorless liquid with a characteristic sharp odor.[3] It is a versatile organosilicon compound primarily used as a silylating agent and as a precursor for the synthesis of other functionalized silanes.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2227-29-4 | [3] |

| Molecular Formula | C₆H₁₅ClSi | [3] |

| Molecular Weight | 150.72 g/mol | [3] |

| Boiling Point | 137 °C | |

| Density | 0.872 g/mL at 25 °C | |

| Refractive Index | n20/D 1.429 | |

| Flash Point | 38 °C (100.4 °F) | |

| Solubility | Reacts with water |

Spectroscopic Data:

-

¹H NMR: The proton on the silicon atom (Si-H) typically appears as a multiplet in the region of 4.0-5.0 ppm. The methine protons of the isopropyl groups (Si-CH(CH₃)₂) are expected to be a multiplet around 1.0-1.2 ppm, and the methyl protons (Si-CH(CH₃)₂) will appear as a doublet around 0.9-1.1 ppm.[5]

-

¹³C NMR: The carbons of the isopropyl groups will have distinct signals.

-

²⁹Si NMR: The chemical shift will be characteristic of a silicon atom bonded to two isopropyl groups, a hydrogen, and an oxygen (in the case of a silyl ether).

-

IR Spectroscopy: A key feature in the IR spectrum of this compound is the Si-H stretching vibration, which is typically observed around 2150 cm⁻¹.[6] Upon formation of a diisopropylsilyl ether, this peak will disappear.

Applications of this compound in Organic Synthesis

The primary application of this compound in organic synthesis is the protection of protic functional groups, most notably alcohols, to form diisopropylsilyl ethers. The diisopropylsilyl (DIPS) group offers a moderate level of steric bulk, providing greater stability than smaller silyl groups like trimethylsilyl (B98337) (TMS) but being more readily cleaved than bulkier groups like triisopropylsilyl (TIPS).

Protection of Alcohols

The silylation of alcohols with this compound proceeds via nucleophilic attack of the alcohol on the electrophilic silicon atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

Caption: General mechanism for the silylation of an alcohol.

Protection of Other Functional Groups

This compound can also be employed to protect other functional groups containing acidic protons, such as amines, thiols, and carboxylic acids. The general principle of the reaction remains the same, involving the reaction of the protic functional group with the silyl chloride in the presence of a base.

Experimental Protocols

General Protocol for the Silylation of a Primary Alcohol

This protocol outlines a standard procedure for the protection of a primary alcohol using this compound.

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Imidazole (B134444) (1.5 - 2.0 eq) or Triethylamine (B128534) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

To a solution of the alcohol (1.0 eq) in anhydrous DMF or DCM, add imidazole (1.5 - 2.0 eq) or triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound (1.1 - 1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

References

The Core Reactivity of Chlorodiisopropylsilane: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the reactivity of key reagents is paramount. Chlorodiisopropylsilane ([i-Pr₂SiHCl]), a versatile organosilane, serves as a cornerstone in modern organic synthesis. This technical guide delves into its core reactivity, offering a detailed exploration of its chemical properties, principal reactions, and practical applications, supported by experimental protocols and quantitative data.

Core Chemical and Physical Properties

This compound is a flammable, corrosive, colorless liquid that is highly reactive, particularly with nucleophiles and moisture.[1][2][3] Its reactivity is primarily governed by the electropositive silicon atom bonded to a good leaving group (chloride) and a hydride, as well as the moderate steric bulk imparted by the two isopropyl groups. These features allow for a range of controlled chemical transformations.

| Property | Value | Reference |

| CAS Number | 2227-29-4 | [1][2] |

| Molecular Formula | C₆H₁₅ClSi | [1][4] |

| Molecular Weight | 150.72 g/mol | [1] |

| Density | 0.872 g/mL | [2] |

| Boiling Point | 137.0 °C | [2] |

| Flash Point | 22-38 °C | [1][2] |

| Refractive Index | 1.4280 - 1.4300 (20°C, 589nm) | [2] |

Safety and Handling

Due to its reactivity and hazardous nature, this compound must be handled with care in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment, including faceshields, gloves, and a suitable respirator.[1][2][3] It is classified as a flammable liquid and causes severe skin burns and eye damage.[2][3][4] Contact with water liberates toxic gas.[2]

Key Reaction Pathways

The reactivity of this compound is dominated by two primary modes: nucleophilic substitution at the silicon center and hydrosilylation across unsaturated bonds.

Nucleophilic Substitution at Silicon

The silicon-chlorine bond is highly susceptible to cleavage by nucleophiles. Unlike carbon-centered SN2 reactions that proceed through a high-energy trigonal bipyramidal transition state, nucleophilic substitution at silicon (SN2@Si) often involves a more stable pentacoordinate intermediate.[5] This is attributed to the larger size of the silicon atom and the availability of its d-orbitals for bonding.[5]

This compound reacts with alcohols to form diisopropylsilyl ethers, which are valuable protecting groups in organic synthesis due to their stability and selective removal.[5][6] The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.[5]

Experimental Protocol: Synthesis of a Diisopropylsilyl Ether [5]

-

To a solution of this compound (1.0 eq) in dry toluene (B28343), add a mixture of the desired alcohol (1.0 eq) and triethylamine (1.2 eq) in toluene dropwise with vigorous stirring.

-

Heat the reaction mixture to 50-60°C and stir for several hours, monitoring the reaction by TLC or GC.

-

After completion, cool the mixture and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to yield the corresponding diisopropylsilyl ether.

Similarly, amines react with this compound to yield N-diisopropylsilylamines. Often, an excess of the amine substrate is used to act as both the nucleophile and the base.[5]

Experimental Protocol: Synthesis of an N-Diisopropylsilylamine [5]

-

To a solution of this compound (1.0 eq) in dry toluene, add a solution of the amine (2.0 eq) in toluene dropwise with stirring.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-60°C) and maintain for several hours.

-

Upon completion, filter the precipitated amine hydrochloride.

-

Evaporate the solvent from the filtrate.

-

Purify the resulting N-diisopropylsilylamine by vacuum distillation.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that react with this compound to form new silicon-carbon bonds.[5] This reaction is fundamental for the synthesis of more complex organosilanes.

Experimental Protocol: Reaction with a Grignard Reagent [5]

-

In a flame-dried, two-necked flask under an inert atmosphere, prepare a solution of the Grignard reagent (1.0-1.1 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Separate the organic layer, and extract the aqueous layer with an appropriate solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the desired organosilane product by distillation or chromatography.

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Alcohol | R-OH | Triethylamine | Toluene | 50 - 60 | >65 | [5][7] |

| Amine | R-NH₂ | Amine (excess) | Toluene | 50 - 60 | High | [5] |

| Organometallic | R-MgX | N/A | Diethyl Ether / THF | 0 - RT | High | [5] |

Hydrosilylation

The silicon-hydride (Si-H) bond in this compound can add across unsaturated carbon-carbon bonds (alkenes and alkynes) in a process called hydrosilylation.[7][8] This atom-economical reaction is a powerful method for forming silicon-carbon bonds and is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[7][9] The reaction generally proceeds via an anti-Markovnikov addition.[9][10]

Experimental Protocol: Hydrosilylation of 1-Octene (B94956) [7]

-

To a dry, nitrogen-purged Schlenk flask, add anhydrous toluene and 1-octene (1.0 eq).

-

Add Karstedt's catalyst (typically 10-20 ppm Pt relative to the alkene).

-

Heat the mixture to 50-60°C.

-

Slowly add this compound (1.1 eq) via syringe while stirring. The reaction is often exothermic.

-

Maintain the temperature and stir for 2-4 hours after the addition is complete.

-

Monitor the disappearance of the Si-H bond (approx. 2150 cm⁻¹) using FT-IR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, chloro(diisopropyl)(octyl)silane, can be purified by vacuum distillation.

Application in Protective Group Chemistry

The diisopropylsilyl group offers a moderate level of steric hindrance, influencing its stability and reactivity.[11][12][13] Silyl (B83357) ethers, such as those formed from this compound, are widely used as protecting groups for alcohols in multi-step synthesis.[6][14][15] The choice of silylating agent allows for fine-tuning of the stability of the protected alcohol. The diisopropylsilyl group is generally more stable than smaller silyl groups like trimethylsilyl (B98337) (TMS) but can be cleaved under specific conditions, often involving fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions.

Conclusion

This compound is a powerful and versatile reagent in the synthetic chemist's toolkit. Its reactivity, characterized by facile nucleophilic substitution and participation in hydrosilylation reactions, allows for the formation of stable silyl ethers for protection strategies and the construction of complex organosilanes. A thorough understanding of its handling requirements and reaction parameters, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. 氯二异丙基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C6H14ClSi | CID 6365034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. thermofishersci.in [thermofishersci.in]

- 7. benchchem.com [benchchem.com]

- 8. Hydrosilylation Reactions Catalyzed by Rhenium | MDPI [mdpi.com]

- 9. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ris.utwente.nl [ris.utwente.nl]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. benchchem.com [benchchem.com]

- 14. Protective Groups [organic-chemistry.org]

- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

An In-depth Technical Guide to the Safety and Handling of Chlorodiisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Chlorodiisopropylsilane (CDIS), a reactive organosilane compound used in a variety of chemical syntheses. Given its hazardous properties, a thorough understanding of its characteristics and the necessary precautions is critical for safe laboratory operations.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that reacts with water and other protic solvents. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2227-29-4 | [1][2][3] |

| Molecular Formula | C₆H₁₅ClSi | [1][4] |

| Molecular Weight | 150.72 g/mol | [1][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 58-60 °C at 50 mmHg | |

| Density | 0.883 g/mL at 25 °C | |

| Refractive Index | n20/D 1.429 (lit.) | |

| Flash Point | 38 °C (100.4 °F) - closed cup | [1] |

| Solubility | Reacts with water, alcohols, and ammonia. Generally soluble in organic solvents. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

GHS Pictograms:

Signal Word: Danger[1]

Reactivity and Decomposition

This compound is highly reactive, particularly with nucleophilic compounds.

-

Reaction with Water (Hydrolysis): CDIS reacts vigorously with water, including moisture in the air, to produce diisopropylsilanol and hydrogen chloride (HCl). The diisopropylsilanol is unstable and can condense to form disiloxanes. This reaction is exothermic and the liberation of corrosive HCl gas presents a significant hazard.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.

A general representation of the hydrolysis and subsequent condensation is depicted below:

Caption: Hydrolysis and condensation of this compound.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following provides a general guideline:

Caption: PPE and work practice guidelines for this compound.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

-

Keep away from heat, sparks, and open flames.[2]

-

The storage area should be equipped with appropriate fire suppression equipment.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do NOT use water, as it will react with the material.

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated. Decomposition products may include hydrogen chloride and silicon oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Spills and Leaks

-

Evacuate the area and eliminate all ignition sources.

-

Ventilate the area of the leak or spill.

-

Wear appropriate personal protective equipment (PPE).

-

Contain the spill with an inert absorbent material (e.g., sand, earth). Do not use combustible materials like sawdust.

-

Collect the absorbed material into a suitable container for disposal.

-

Neutralize the residue with a suitable agent (e.g., sodium bicarbonate) if appropriate and safe to do so.

-

Clean the spill area thoroughly.

Caption: Emergency workflow for a this compound spill.

Toxicological Information

-

Acute Effects: Causes severe skin burns and eye damage upon contact. Inhalation of vapors or mists can cause respiratory tract irritation and burns. Ingestion can cause severe burns to the mouth, throat, and stomach.[2][6]

-

Chronic Effects: No information was found regarding the long-term health effects of exposure to this compound.

Due to the lack of specific data, it should be handled as a highly toxic and corrosive material.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of this compound are not publicly available. However, standardized methods are used for such characterizations.

Representative Protocol for Flash Point Determination (Closed-Cup Method):

A standardized apparatus, such as a Pensky-Martens closed-cup tester, would be used.

-

A sample of this compound is placed in the test cup.

-

The cup is heated at a slow, constant rate.

-

A small flame is directed into the cup at regular intervals.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite.

This is a generalized procedure, and specific instrument operating instructions must be followed.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

Disclaimer: This document is intended for informational purposes only and does not substitute for a comprehensive safety data sheet (SDS) or a thorough risk assessment conducted by qualified personnel. Always consult the most up-to-date SDS for this compound from your supplier before use.

References

Solubility of Chlorodiisopropylsilane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Understanding the Solubility of Chlorosilanes

The solubility of chlorosilanes, such as chlorodiisopropylsilane, is primarily dictated by the principle of "like dissolves like." The silicon-chlorine bond imparts a degree of polarity to the molecule, while the isopropyl groups are nonpolar and sterically bulky. This combination results in good solubility in a range of common aprotic organic solvents. However, the high reactivity of the Si-Cl bond with protic substances, including water, alcohols, and even atmospheric moisture, is a critical consideration. This reaction leads to the formation of siloxanes and hydrochloric acid, fundamentally altering the chemical identity of the solute and rendering standard solubility determination methods challenging.

Qualitative Solubility Profile

Based on available safety data sheets and the known behavior of structurally similar chlorosilanes, such as triisopropylchlorosilane and tert-butyldimethylsilyl chloride, a qualitative solubility profile for this compound can be inferred. It is generally expected to be soluble in a variety of aprotic organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility | Notes |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble | Commonly used as a reaction solvent with chlorosilanes. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble | A versatile solvent for a wide range of organic compounds. |

| Hexane | C₆H₁₄ | Nonpolar | Soluble | Suitable for reactions requiring a nonpolar environment. |

| Toluene | C₇H₈ | Nonpolar | Soluble | Often used as a higher-boiling nonpolar solvent. |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Soluble | A common laboratory solvent for organometallic reagents. |

| Acetonitrile | CH₃CN | Polar aprotic | Likely Soluble | May be used, but its reactivity should be considered for specific applications. |

| Water | H₂O | Protic | Reacts | Reacts vigorously to form diisopropylsiloxane and HCl.[1] |

| Alcohols (e.g., Ethanol) | C₂H₅OH | Protic | Reacts | Reacts to form alkoxysilanes. |

| Ammonia | NH₃ | Protic | Reacts | Reacts to form aminosilanes. |

Disclaimer: This table is based on qualitative statements from chemical suppliers and analogy to similar compounds.[2] Quantitative solubility has not been empirically determined and published in readily accessible literature.

Experimental Protocol for Quantitative Solubility Determination

The high reactivity of this compound necessitates that any experimental determination of its solubility be conducted under strictly anhydrous and inert conditions. The following protocol adapts the widely used isothermal saturation ("flask") method for air- and moisture-sensitive compounds.

Materials and Equipment

-

This compound: High purity (>98%).

-

Anhydrous Organic Solvent: Selected from Table 1, freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane).

-

Internal Standard: A non-reactive, soluble compound with a distinct analytical signal (e.g., a high-boiling point alkane for GC analysis).

-

Inert Gas: High-purity argon or nitrogen.

-

Schlenk Line or Glovebox: For maintaining an inert atmosphere.

-

Schlenk Flasks: With sidearms and ground glass stoppers.

-

Gas-tight Syringes and Needles.

-

Magnetic Stirrer and Stir Bars.

-

Constant Temperature Bath.

-

Analytical Balance.

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument.

-

Volumetric Glassware: Dried in an oven and cooled under an inert atmosphere.

-

Membrane Filters: Anhydrous, solvent-compatible (e.g., PTFE).

Experimental Procedure

-

Preparation of the Saturated Solution:

-

Under a positive pressure of inert gas, add a precisely weighed amount of the anhydrous organic solvent (e.g., 10.0 mL) to a Schlenk flask containing a magnetic stir bar.

-

Add a known mass of an internal standard to the solvent.

-

Place the flask in a constant temperature bath set to the desired temperature (e.g., 25.0 °C) and allow it to thermally equilibrate.

-

While stirring, slowly add an excess of this compound to the solvent until a visible amount of undissolved liquid is present. The excess is crucial to ensure saturation.

-

Seal the flask and allow the mixture to stir at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling and Analysis:

-

After equilibration, stop the stirring and allow the undissolved this compound to settle.

-

Using a gas-tight syringe fitted with a needle and a membrane filter, carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant (the saturated solution). It is critical not to disturb the undissolved phase.

-

Immediately transfer the withdrawn sample into a sealed vial containing a known volume of a quenching agent (e.g., a solution of an amine in an anhydrous solvent) to react any remaining this compound and prevent its degradation before analysis.

-

Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in the chosen solvent.

-

Analyze the quenched sample and the calibration standards using GC-FID. The concentration of the silylated product in the quenched sample can be related back to the original concentration of this compound in the saturated solution.

-

-

Data Analysis:

-

From the calibration curve, determine the concentration of this compound in the saturated solution.

-

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Safety Precautions

-

This compound is corrosive and flammable. It causes severe skin burns and eye damage.[1]

-

It reacts with moisture to produce toxic gas (hydrogen chloride).[1]

-

All manipulations must be carried out in a well-ventilated fume hood, under a strictly inert atmosphere (glovebox or Schlenk line).

-

Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily published, its general solubility in aprotic solvents is well-established. The primary challenge in handling and quantifying its solubility lies in its high reactivity with moisture and other protic substances. The detailed experimental protocol provided in this guide offers a robust methodology for researchers to empirically determine the solubility of this compound in specific solvents of interest, ensuring accurate and reproducible results through the careful control of experimental conditions under an inert atmosphere. Such data is invaluable for optimizing reaction conditions, ensuring homogeneity, and maximizing yields in synthetic procedures involving this versatile reagent.

References

Methodological & Application

Application Notes and Protocols: Chlorodiisopropylsilane for Alcohol Protection in Carbohydrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate synthesis, the strategic protection and deprotection of hydroxyl groups are paramount to achieving desired regioselectivity and stereoselectivity. Silyl (B83357) ethers are a versatile class of protecting groups widely employed due to their ease of introduction, tunable stability, and mild removal conditions.[1] Chlorodiisopropylsilane is a valuable reagent for the formation of diisopropylsilyl (DIPS) ethers. The steric bulk of the two isopropyl groups provides a unique balance of stability and reactivity, making DIPS ethers particularly useful for the selective protection of primary alcohols in the presence of secondary alcohols within carbohydrate scaffolds.[2][3]

This document provides detailed application notes and protocols for the use of this compound in the protection of alcohol functionalities in carbohydrates. It includes a comparative analysis of the stability of DIPS ethers relative to other common silyl ethers, experimental procedures for protection and deprotection reactions, and graphical representations of the underlying chemical principles and workflows.

Data Presentation: Comparative Stability of Silyl Ethers

The stability of silyl ethers is a critical factor in designing multi-step synthetic routes. This stability is primarily influenced by the steric hindrance around the silicon atom.[4][5] Greater steric bulk impedes nucleophilic or acidic attack, thus enhancing the stability of the silyl ether. The diisopropylsilyl (DIPS) group's stability is intermediate, falling between that of the less bulky triethylsilyl (TES) group and the more hindered triisopropylsilyl (TIPS) group. This tunable lability allows for the selective removal of DIPS ethers under conditions where other silyl ethers may remain intact or be cleaved.

Below is a summary of the relative stability of common silyl ethers under acidic and basic conditions. The data is presented to aid in the strategic selection of protecting groups for complex carbohydrate synthesis.

Table 1: Relative Rates of Acidic Cleavage of Silyl Ethers (vs. TMS) [4][5]

| Silyl Ether | Abbreviation | Relative Rate of Cleavage |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| Diisopropylsilyl | DIPS | (estimated ~100-500) |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

Table 2: Relative Rates of Basic Cleavage of Silyl Ethers (vs. TMS) [4][5]

| Silyl Ether | Abbreviation | Relative Rate of Cleavage |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| Diisopropylsilyl | DIPS | (estimated ~100-1,000) |

| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |

| Triisopropylsilyl | TIPS | 100,000 |

Experimental Protocols

The following protocols provide detailed methodologies for the protection of a primary alcohol in a model carbohydrate, methyl α-D-glucopyranoside, using this compound and the subsequent deprotection of the resulting diisopropylsilyl ether.

Protocol 1: Selective Protection of a Primary Hydroxyl Group with this compound

Objective: To selectively protect the primary C-6 hydroxyl group of methyl α-D-glucopyranoside using this compound.

Materials:

-

Methyl α-D-glucopyranoside

-

This compound (Cl-DIPS-H)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).

-

Add imidazole (2.5 eq) to the solution and stir until it is completely dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 6-O-diisopropylsilyl-methyl-α-D-glucopyranoside.

Protocol 2: Deprotection of a Diisopropylsilyl Ether

Objective: To remove the diisopropylsilyl (DIPS) protecting group from a carbohydrate.

Method A: Fluoride-Mediated Deprotection

Materials:

-

DIPS-protected carbohydrate

-

Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the DIPS-protected carbohydrate (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Add the 1 M TBAF solution in THF (1.5 eq) to the stirred solution at room temperature.

-